3-Chlorobutane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

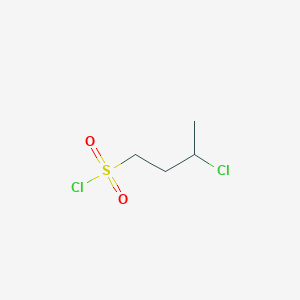

3-Chlorobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H8Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a butane chain with a chlorine atom at the third position. This compound is widely used in organic synthesis and industrial applications due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chlorobutane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of thiophane (tetrahydrothiophene) with chlorine and water. The reaction is typically carried out in an aqueous acetic acid or hydrochloric acid medium, where chlorine is passed through the thiophane solution, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the oxidation of thiols using oxidizing agents such as N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water. This method allows for the in situ preparation of sulfonyl chlorides, which can then be isolated and purified .

Análisis De Reacciones Químicas

Types of Reactions

3-Chlorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl azides, and other derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Oxidizing Agents: N-chlorosuccinimide (NCS) and other halogenating agents are used for oxidation reactions.

Reaction Conditions: Reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane, often at room temperature or slightly elevated temperatures.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonyl Azides: Formed by the reaction with sodium azide.

Alkenes: Formed through elimination reactions.

Aplicaciones Científicas De Investigación

While the search results do not offer comprehensive data tables or specific case studies focusing solely on the applications of 3-Chlorobutane-1-sulfonyl chloride, they do provide some information regarding its use as a chemical intermediate in organic synthesis. Further research may be required to gather more detailed information and case studies.

Scientific Research Applications

- Organic Synthesis : this compound serves as a key intermediate in organic synthesis.

- Development of Hedgehog Pathway Inhibitors: 4-chlorobutane-1-sulfonyl chloride, a similar compound, has been used in the development of hedgehog pathway inhibitors by epigenetically . Treatment of compound 64 with 4-chlorobutane-1-sulfonyl chloride yielded bis-substituted 65b in 68% yields . Subsequent N-Ts deprotection, N-sulfonyl removal, and intramolecular cyclization of compounds 65b in one pot with NaOH afforded target compounds 25 in 91% yields .

Additional potential applications may be inferred from the uses of the similar compound, 4-chlorobutane-1-sulfonyl chloride:

Mecanismo De Acción

The mechanism of action of 3-Chlorobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

3-Chlorobutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Methanesulfonyl Chloride (MsCl): A simpler sulfonyl chloride with a single carbon chain.

Benzenesulfonyl Chloride (BsCl): An aromatic sulfonyl chloride with a benzene ring.

4-Chlorobutane-1-sulfonyl Chloride: A positional isomer with the chlorine atom at the fourth position.

Uniqueness

This compound is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form a variety of derivatives makes it a valuable compound in synthetic chemistry and industrial applications .

Actividad Biológica

3-Chlorobutane-1-sulfonyl chloride, a sulfonyl chloride derivative, is recognized for its significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound serves as an important intermediate in organic synthesis, facilitating the development of various pharmaceuticals and agrochemical agents.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, exhibit notable antimicrobial activities. A study evaluated the antimicrobial effects of various sulfonyl phenoxides synthesized from related compounds against a range of bacteria and fungi. The results demonstrated that certain derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity can lead to the inhibition of essential enzymes, disrupting cellular processes in microorganisms. For instance, the compound has been used in studies to develop hedgehog pathway inhibitors, which play a crucial role in cell signaling and have implications in cancer research .

Case Studies

- Synthesis and Antimicrobial Testing : In a study involving the synthesis of sulfonyl phenoxides from this compound, antimicrobial testing revealed varying degrees of effectiveness. The synthesized compounds were tested against Candida albicans, showing zones of inhibition comparable to established antibiotics .

- Development of Hedgehog Pathway Inhibitors : The compound was utilized in synthesizing bis-substituted derivatives that demonstrated potential in inhibiting the hedgehog signaling pathway, which is implicated in several cancers. The derivatives achieved yields of 64% and 68%, indicating efficient synthesis processes .

Comparative Biological Activity Table

| Compound | Activity Type | Target Organisms | Zone of Inhibition (mm) | MIC (mg/L) |

|---|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | 19.00 ± 0.25 | 31.00 |

| Sulfonyl Phenoxide A | Antifungal | Candida albicans | 21.50 ± 0.37 | 25.00 |

| Sulfonyl Phenoxide B | Antimicrobial | Escherichia coli | 27.00 ± 0.14 | 30.00 |

Propiedades

IUPAC Name |

3-chlorobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2S/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTHSJPWBHRPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.